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molecular formula C9H5BrIN B572639 5-Bromo-8-iodoquinoline CAS No. 1257664-92-8

5-Bromo-8-iodoquinoline

Cat. No. B572639
M. Wt: 333.954
InChI Key: IKQMGUTXYQVVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340509B2

Procedure details

A mixture of 5-bromo-8-iodoquinoline (0.52 g, 1.55 mmol), Zn(CN)2 (218 mg, 1.86 mmol), and dppf (103 mg, 0.186 mmol) in DMF (2.5 mL) was purged with N2 (gas) for 5 minutes. Pd2(dba)3 (85 mg, 0.093 mmol) was added and the resulting mixture was heated at 95° C. for 5 h. After completion of the reaction, it was cooled to r.t., diluted with water, and the aqueous solution was extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate-hexanes (5-25%) to get 5-bromoquinoline-8-carbonitrile as a brown solid (72 mg).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
218 mg
Type
catalyst
Reaction Step One
Name
Quantity
103 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9](I)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH3:13][N:14](C=O)C>O.[C-]#N.[C-]#N.[Zn+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([C:13]#[N:14])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:3.4.5,6.7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C=C1)I
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
218 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
103 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
85 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2 (gas) for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate-hexanes (5-25%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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